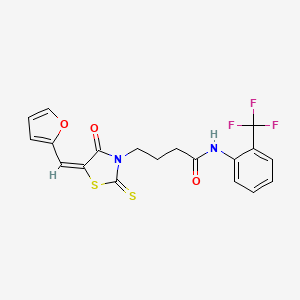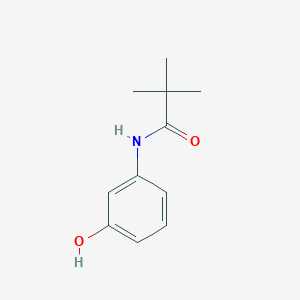
N-(3-hydroxyphenyl)pivalamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)pivalamide, also known as Propanamide, N- (3-hydroxyphenyl)-2,2-dimethyl-, is a chemical compound with the molecular formula C11H15NO2 . It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound consists of 29 atoms, including 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also contains 1 six-membered ring, 1 secondary amide (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 193.25 . The compound should be stored in a dry, sealed environment at room temperature .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation
- The compound N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide has a non-planar molecular structure with pivalamide, pyridin, and hydroxy-methylphenyl moieties. It is stabilized by intramolecular N—H⋯N hydrogen bonds and linked in crystals by various hydrogen bonds. The tert-butyl group exhibits some disorder in its atomic positions (Atalay, Gerçeker, Esercİ, & Ağar, 2016).
Lithiation and Electrophilic Reactions
- Lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide with n-BuLi in anhydrous THF leads to high yields of products involving ring substitution ortho to the pivaloylaminoethyl group. This unexpected result contrasts with previous findings using t-BuLi (Smith, El‐Hiti, & Alshammari, 2012).
Antibacterial Properties
- N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide and its derivatives show strong nucleophilic behavior and have been evaluated for antibacterial activity. Some compounds exhibit significant inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).
Cystic Fibrosis Therapy
- N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide (compound 15Jf) has been found to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. Its analogues show significant variation in corrector activity based on molecular conformation and heteroatom placement (Yu et al., 2008).
Hydrolysis Methodology
- A simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH at room temperature has been developed. This method is applied to 2-pivalamido-3H-pyrimidin-4-ones, among others, to afford the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Electrocatalytic Determination
- A study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for electrocatalytic determination of glutathione in the presence of piroxicam. This innovative approach demonstrates the compound's utility in sensitive biosensing applications (Karimi-Maleh et al., 2014).
Corrosion Inhibition
- New acrylamide derivatives, including compounds related to N-(3-hydroxyphenyl)pivalamide, have been studied for their effectiveness as corrosion inhibitors. These compounds show significant inhibition activity for copper in nitric acid solutions, contributing to advancements in corrosion prevention technologies (Abu-Rayyan et al., 2022).
Enantioselective Synthesis
- The enantioselective synthesis of 1,2-diamine derivatives from γ-substituted allylic pivalamides using copper-catalyzed hydroamination demonstrates the significance of the N-pivaloyl group in facilitating hydrocupration steps and suppressing β-elimination. This method aids in constructing chiral vicinal diamines under mild conditions (Ichikawa, Dai, & Buchwald, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)10(14)12-8-5-4-6-9(13)7-8/h4-7,13H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMIOUKQLCKMHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

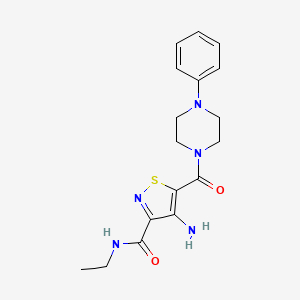
![4-{[(4-Acetylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2819990.png)
![5-Methyl-7-[4-(trifluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2819991.png)
![2-((3-Ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2819992.png)
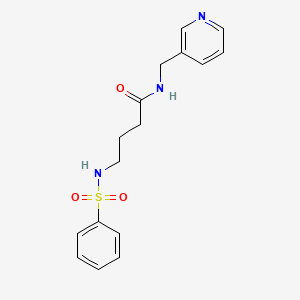
![Tert-butyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2819997.png)
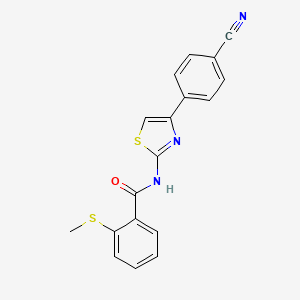

![(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B2820001.png)



![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2820008.png)
